
N-Butyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-L-histidine is a derivative of the essential amino acid histidine Histidine is known for its role in the biosynthesis of proteins and its involvement in various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-L-histidine typically involves the alkylation of L-histidine. One common method is the reaction of L-histidine with butyl halides under basic conditions. For example, L-histidine can be reacted with n-butyl bromide in the presence of a base such as sodium hydroxide to yield this compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under certain conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the imidazole ring or the butyl group.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-L-histidine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving protein interactions and enzyme catalysis.
Industry: It can be used in the production of biodegradable surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-L-histidine involves its interaction with various molecular targets. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding. These interactions can influence enzyme activity and protein structure. The butyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: The parent compound, essential for protein biosynthesis.
N-Methyl-L-histidine: Another derivative with a methyl group instead of a butyl group.
Histamine: A biologically active amine derived from histidine.
Uniqueness
N-Butyl-L-histidine is unique due to the presence of the butyl group, which can significantly alter its chemical properties and potential applications compared to other histidine derivatives. This modification can enhance its lipophilicity and potentially its biological activity.
Eigenschaften
CAS-Nummer |
58813-23-3 |
|---|---|
Molekularformel |
C10H17N3O2 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(2S)-2-(butylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-12-9(10(14)15)5-8-6-11-7-13-8/h6-7,9,12H,2-5H2,1H3,(H,11,13)(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
JYXMNARRSCPLBW-VIFPVBQESA-N |
Isomerische SMILES |
CCCCN[C@@H](CC1=CN=CN1)C(=O)O |
Kanonische SMILES |
CCCCNC(CC1=CN=CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


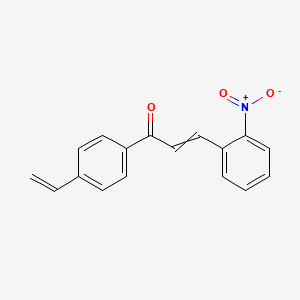

![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
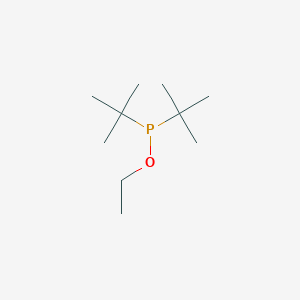
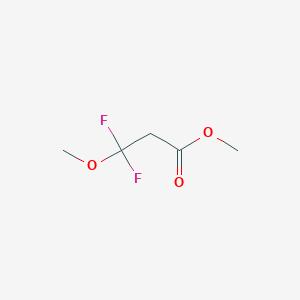

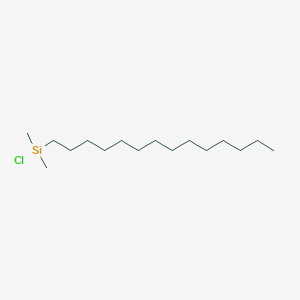
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
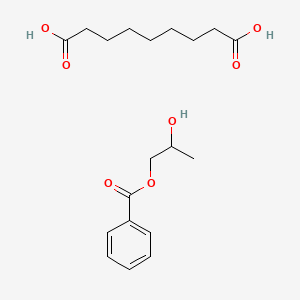
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
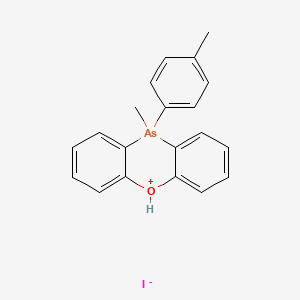

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
